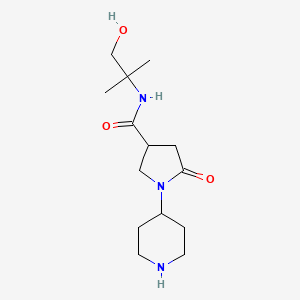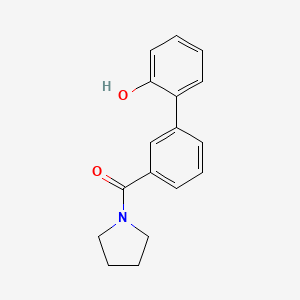
2-(3-Pyrrolidinocarbonylphenyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Pyrrolidinocarbonylphenyl)phenol” is a chemical compound with the CAS Number: 1261965-79-0 and a molecular weight of 267.33 . Its IUPAC name is 3’-(1-pyrrolidinylcarbonyl)[1,1’-biphenyl]-2-ol .
Molecular Structure Analysis
The molecular formula of “2-(3-Pyrrolidinocarbonylphenyl)phenol” is C17H17NO2 . The InChI code is 1S/C17H17NO2/c19-16-9-2-1-8-15 (16)13-6-5-7-14 (12-13)17 (20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research by Ulaş (2021) focused on the synthesis of a new alkylaminophenol compound through the Petasis reaction, exploring its structural properties using spectroscopic methods (FTIR, UV, NMR) and computational studies. The study provided insights into molecular properties such as bond lengths, angles, thermodynamic parameters, and non-linear optical (NLO) analysis, demonstrating the compound's theoretical and experimental compatibility (Ulaş, 2021).
Catalytic and Corrosion Inhibition Applications
Another avenue of research involved the use of Schiff bases, which are structurally related to the compound , as corrosion inhibitors for carbon steel in acidic environments. Hegazy et al. (2012) showed that these compounds effectively prevent corrosion, providing a potential application in protecting industrial materials (Hegazy et al., 2012).
Luminescent Materials
The synthesis and luminescent properties of phenol-pyridyl boron complexes, as discussed by Zhang et al. (2006), highlight the potential of similar organic compounds in creating materials with specific optical properties. These compounds exhibited bright blue luminescence, which could be leveraged in electroluminescent devices and other applications requiring luminescent materials (Zhang et al., 2006).
Antioxidant and Enzyme Inhibition
Research on pyrido[1,2-a]pyrimidin-4-one derivatives bearing a phenol or catechol moiety demonstrated significant aldose reductase (ALR2) inhibition and antioxidant properties. These findings suggest that compounds with a phenol structure might serve as templates for designing enzyme inhibitors with potential therapeutic applications (La Motta et al., 2007).
Electrochemical Sensors
The development of coated graphite electrodes for the selective determination of europium (III) ions using ligands structurally related to 2-(3-Pyrrolidinocarbonylphenyl)phenol suggests the compound's potential application in creating selective sensors for metal ions. This approach could be critical in environmental monitoring and analytical chemistry (Upadhyay et al., 2013).
Safety And Hazards
The safety data sheet for phenol, a related compound, indicates that it causes severe skin burns and eye damage, may cause respiratory irritation, may cause drowsiness or dizziness, is suspected of causing genetic defects, causes damage to organs through prolonged or repeated exposure, and is toxic if swallowed, in contact with skin or if inhaled .
Propiedades
IUPAC Name |
[3-(2-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c19-16-9-2-1-8-15(16)13-6-5-7-14(12-13)17(20)18-10-3-4-11-18/h1-2,5-9,12,19H,3-4,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWWPWWNOGACCTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC=C3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683635 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2'-Hydroxy-[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
CAS RN |
1261965-79-0 |
Source


|
| Record name | (2'-Hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00683635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

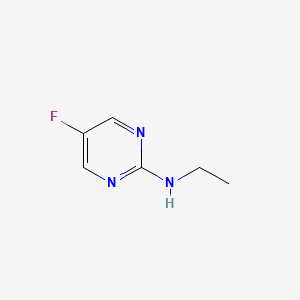
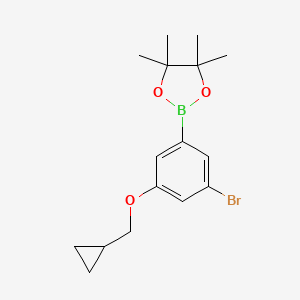
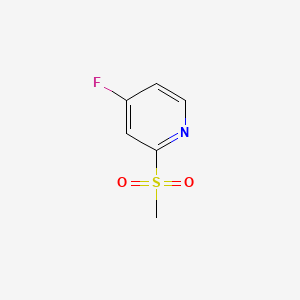
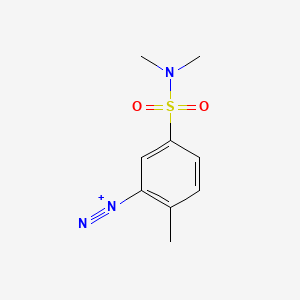
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine hydrochloride](/img/structure/B577881.png)
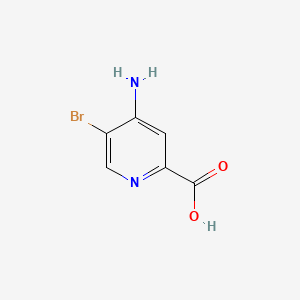
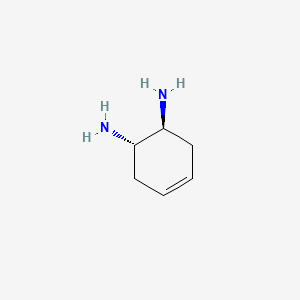
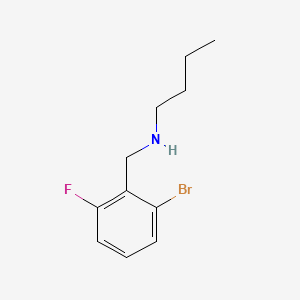
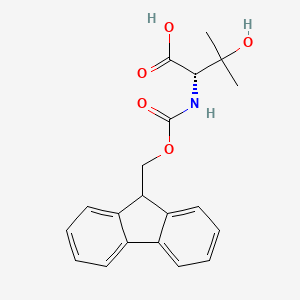
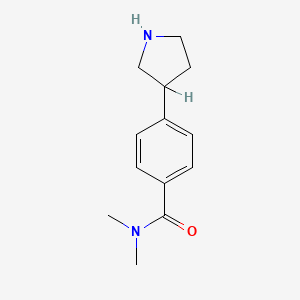
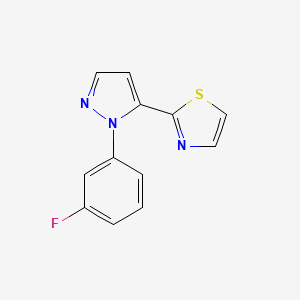

![4-[(Cyclopropylcarbonyl)amino]-2-(trifluoromethyl)benzoic acid](/img/structure/B577896.png)
